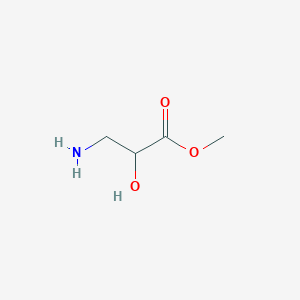

Methyl 3-amino-2-hydroxypropanoate

Description

Properties

IUPAC Name |

methyl 3-amino-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-4(7)3(6)2-5/h3,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVPHXOOLUCFFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-hydroxypropanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of methyl 3-oxo-2-hydroxypropanoate.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-2-hydroxypropanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is explored for its potential in drug development, particularly in the synthesis of amino acid derivatives.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-hydroxypropanoate involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing the activity of enzymes and receptors. The specific pathways depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

Methyl (2R,3R)-3-(4-Chlorophenyl)-3-Amino-2-Hydroxypropanoate (5d)

- Structure : Features a 4-chlorophenyl group at the 3-position.

- Synthesis : Prepared via tin(II) chloride-mediated azide reduction (64% yield) .

- Key Differences: The chlorophenyl group enhances lipophilicity compared to the unsubstituted parent compound. Increased steric bulk may reduce nucleophilic reactivity at the amino group. Applications: Potential as a building block for chlorinated bioactive molecules.

Methyl (2R,3R)-3-(4-Nitrophenyl)-3-Amino-2-Hydroxypropanoate (5i)

- Structure : Contains a nitro group at the 4-position of the phenyl ring.

- Synthesis : Low yield (21%) due to electron-withdrawing nitro group destabilizing intermediates .

- Key Differences: Nitro group introduces strong electron-withdrawing effects, reducing basicity of the amino group. May exhibit distinct UV absorption properties for analytical detection.

Analogues with Modified Backbone Substituents

Methyl 3-Amino-2,2-Dibenzylpropanoate

- Structure : Dibenzyl groups at the 2-position (CAS: 125469-89-8) .

- Key Differences: Steric Effects: Dibenzyl substitution creates significant steric hindrance, limiting accessibility of the amino group for reactions. Lipophilicity: Increased logP value compared to the parent compound, enhancing membrane permeability.

Methyl 3-(3,5-Dibromo-4-Hydroxyphenyl)-2-[(Trifluoroacetyl)Amino]Propanoate

- Structure : Dibromo and trifluoroacetyl groups modify electronic properties (CAS: 105189-44-4) .

- Key Differences: Electron-Withdrawing Effects: Trifluoroacetyl group reduces amino group basicity, altering reactivity in acylations. Halogenation: Bromine atoms enable halogen bonding, useful in crystal engineering or targeted drug design.

Enantiomeric and Stereochemical Variants

(S)-Methyl 3-Amino-2-Hydroxypropanoate

Analogues with Heterocyclic Motifs

Methyl 3-(2-Amino-5-Fluoropyridin-3-Yl)Propanoate

- Structure: Pyridine ring with amino and fluorine substituents .

- Bioactivity: Fluorine atom may enhance metabolic stability in drug candidates.

Research Implications

- Synthetic Chemistry : Substituents like halogens or aromatic groups influence reaction pathways and yields (e.g., nitro groups lower yields due to electronic effects) .

- Drug Design : Lipophilic analogues (e.g., dibenzyl derivatives) may improve bioavailability, while enantiomers enable targeted therapeutic activity .

- Analytical Challenges : Electron-withdrawing groups (e.g., trifluoroacetyl) complicate NMR interpretation but enhance MS detectability .

Biological Activity

Methyl 3-amino-2-hydroxypropanoate, also known as (S)-methyl 3-amino-2-hydroxypropanoate hydrochloride, is a chiral compound that plays a significant role in various biological and chemical applications. Its unique structure, featuring an amino group, a hydroxyl group, and a methyl ester functional group, makes it valuable in organic synthesis and medicinal chemistry.

This compound exhibits several chemical properties that contribute to its biological activity:

- Chirality : The presence of a chiral center allows for specific interactions with biological receptors and enzymes, enhancing its potential therapeutic effects.

- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in the synthesis of complex molecules.

The mechanism of action involves its interaction with various molecular targets. It can act as a substrate for enzymes, participate in catalytic cycles, and influence metabolic pathways. This versatility is crucial for its applications in drug synthesis and metabolic studies.

Biological Activity

This compound has been studied for its biological activities, particularly in the context of antiviral effects and potential therapeutic applications:

- Antiviral Activity : Research has indicated that derivatives of compounds similar to this compound exhibit significant anti-hepatitis C virus (anti-HCV) effects. For example, certain isoflavone derivatives showed higher antiviral activity than standard treatments like ribavirin, suggesting that this compound could serve as a lead compound for developing new antiviral agents .

- Cytotoxicity : Studies have demonstrated that some derivatives are less cytotoxic compared to existing antiviral drugs, indicating a favorable safety profile. The selectivity index (SI) for these compounds was notably higher than that of ribavirin, suggesting potential for further development .

Case Studies

Several case studies illustrate the compound's biological activity:

- Anti-HCV Effects : A study highlighted the synthesis of specific derivatives from this compound that exhibited approximately twice the anti-HCV effectiveness compared to ribavirin. These compounds inhibited HCV RNA expression in a dose-dependent manner .

- Enzymatic Interactions : Research focused on how this compound interacts with enzymes involved in metabolic pathways. Its ability to modulate enzyme activity suggests potential applications in metabolic disorders or drug metabolism .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound and its derivatives:

| Compound Name | Biological Activity | Cytotoxicity Level | Selectivity Index (SI) |

|---|---|---|---|

| This compound | Potential anti-HCV agent | Low | High |

| Isoflavone Derivative (6b) | Anti-HCV (EC50 = 6.53 μM) | Less than ribavirin | 2.6 |

| Ribavirin | Standard antiviral | Moderate | Baseline |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.